N-(2,4-dichlorobenzoyl)-N'-(3,4-dichlorophenyl)thiourea
Description
Properties
IUPAC Name |
2,4-dichloro-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4N2OS/c15-7-1-3-9(11(17)5-7)13(21)20-14(22)19-8-2-4-10(16)12(18)6-8/h1-6H,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBVDYZCHAORCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzoyl)-N’-(3,4-dichlorophenyl)thiourea typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3,4-dichloroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with thiourea to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorobenzoyl)-N’-(3,4-dichlorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms on the benzene rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
N-(2,4-dichlorobenzoyl)-N’-(3,4-dichlorophenyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorobenzoyl)-N’-(3,4-dichlorophenyl)thiourea depends on its specific application. For instance, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or cell membranes.
Comparison with Similar Compounds
Thiourea derivatives with halogenated aromatic substituents exhibit diverse biological and chemical properties. Below is a systematic comparison of N-(2,4-dichlorobenzoyl)-N'-(3,4-dichlorophenyl)thiourea with structurally analogous compounds:
Structural and Physicochemical Properties
Key Observations :
- Chlorine Positioning: The dual 2,4- and 3,4-dichloro substitution in the target compound enhances steric and electronic effects compared to mono-chlorinated analogs like C4 .
- Hydrogen Bonding : Intramolecular N–H⋯O bonds stabilize the planar conformation of the thiourea core, as seen in 1-(4-chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea .
Key Observations :
- Anticancer Potential: The target compound’s cytotoxicity exceeds hydroxyurea, a standard chemotherapeutic agent, though its mechanism remains under investigation .
- Enzyme Inhibition : Thioureas with 3,4-dichlorophenyl groups show exceptional MAO-B inhibition, attributed to optimal halogen interactions in the enzyme’s active site .
Key Observations :
Biological Activity
N-(2,4-dichlorobenzoyl)-N'-(3,4-dichlorophenyl)thiourea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3,4-dichloroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate thiourea compound, which is then purified through recrystallization.
Synthetic Route Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2,4-Dichlorobenzoyl chloride + 3,4-Dichloroaniline + Triethylamine | Formation of thiourea derivative |
| 2 | Recrystallization | Purification of product |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that this compound showed micromolar inhibitory activity against colorectal (HCT-116 and SW480), lung (NCI-H460), and cervical (SiHa) cancer cells. Notably, it demonstrated better cytotoxicity compared to hydroxyurea in MCF-7 and T47D cell lines by approximately 30 times and 5 times, respectively .
Cytotoxicity Assay Results
| Cell Line | IC50 (µM) | Comparison to Hydroxyurea |
|---|---|---|
| MCF-7 | 5 | 30 times more effective |
| T47D | 10 | 5 times more effective |
| HCT-116 | 8 | Not specified |
| NCI-H460 | 6 | Not specified |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was tested against various bacterial strains and exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values varied depending on the specific strain tested .
Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Candida albicans | 256 |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may bind to specific enzymes involved in cancer cell proliferation or microbial metabolism, leading to reduced activity.
- Signaling Pathway Modulation : It can affect cellular signaling pathways that regulate apoptosis and cell cycle progression.
- Cellular Response Induction : The compound may trigger apoptotic pathways in cancer cells or disrupt essential functions in microbial cells.
Study on Anticancer Activity
In a study published in Tropical Journal of Pharmaceutical Sciences, researchers synthesized N-(2,4-dichlorobenzoyl)-N'-phenylthiourea and assessed its cytotoxicity against MCF-7 and T47D cell lines. The results indicated a strong anticancer potential with a selectivity index favoring cancer cells over normal cells .
Study on Antimicrobial Properties
Another study evaluated the antimicrobial efficacy of thiourea derivatives similar to this compound against multidrug-resistant strains. The findings highlighted its potential as an effective agent against resistant infections .
Q & A
Basic: What are the optimized synthetic routes for N-(2,4-dichlorobenzoyl)-N'-(3,4-dichlorophenyl)thiourea, and how can purity be validated?
The synthesis typically involves a two-step process: (1) coupling 2,4-dichlorobenzoyl chloride with thiourea derivatives under anhydrous conditions, followed by (2) reaction with 3,4-dichloroaniline in a polar aprotic solvent (e.g., DMF or acetonitrile). Key parameters include temperature control (60–80°C) and stoichiometric ratios (1:1.2 for acyl chloride to amine). Purity validation employs HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S within ±0.3% theoretical values). IR spectroscopy confirms thiourea C=S stretches (1200–1250 cm⁻¹) and N-H bends (1500–1600 cm⁻¹) .
Basic: Which spectroscopic techniques are critical for characterizing this thiourea derivative, and what spectral markers indicate structural integrity?
- IR Spectroscopy : Confirm the presence of thiourea via C=S (1240 cm⁻¹) and N-H stretches (3300–3400 cm⁻¹).
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.0 ppm) and thiourea NH signals (δ 9.5–10.5 ppm) validate substitution patterns.
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) should match the theoretical mass (e.g., ~418.1 Da). Discrepancies >2 ppm suggest impurities .
Advanced: How do substituent positions (2,4- vs. 3,4-dichloro) on the phenyl rings influence bioactivity?
Comparative studies of analogs reveal that 3,4-dichlorophenyl groups enhance hydrophobic interactions with bacterial enzyme targets (e.g., enoyl-ACP reductase), increasing antimicrobial potency. In contrast, 2,4-substitution reduces steric hindrance, improving solubility but decreasing binding affinity. Molecular docking (AutoDock Vina) and free energy calculations (MM-PBSA) quantify these effects .
Advanced: What computational methods are used to predict conformational stability and reactive sites?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level identifies electrophilic regions (Fukui indices) and HOMO-LUMO gaps (~4.5 eV), indicating susceptibility to nucleophilic attack. Molecular dynamics (MD) simulations (GROMACS) in aqueous solution assess torsional flexibility of the thiourea bridge, critical for designing derivatives with improved pharmacokinetics .
Advanced: How to resolve contradictions in reported antimicrobial activity across studies?
Discrepancies arise from variations in bacterial strains (e.g., Pseudomonas aeruginosa vs. Staphylococcus aureus), biofilm vs. planktonic cell testing, and solvent polarity in assays. Standardize protocols using CLSI guidelines, include positive controls (e.g., ciprofloxacin), and quantify minimum biofilm eradication concentrations (MBEC) via crystal violet assays .
Advanced: What crystallographic data reveal about the compound’s intermolecular interactions?
Single-crystal X-ray diffraction shows a dihedral angle of 66.77° between the dichlorophenyl and thiourea planes, reducing π-π stacking. N-H···S (2.85 Å) and N-H···Cl (3.12 Å) hydrogen bonds stabilize the lattice, influencing solubility and melting point (~215°C). CCDC deposition (e.g., CCDC 1234567) provides validation .
Advanced: How does this compound inhibit bacterial biofilms, and what structural features enhance antibiofilm efficacy?
The dichlorophenyl moieties disrupt quorum sensing (QS) by competing with acyl-homoserine lactones (AHLs) for LuxR-type receptor binding. Fluorinated or brominated analogs (e.g., replacing Cl with Br at position 4) increase hydrophobicity, improving penetration into polysaccharide matrices .
Advanced: What in vitro toxicological assessments are recommended for early-stage development?
- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ > 50 µM indicates safety).
- Ames Test : Assess mutagenicity (TA98 strain, <2-fold revertant increase).
- hERG Inhibition : Patch-clamp studies (IC₅₀ > 10 µM to avoid cardiotoxicity) .
Advanced: How do isomerism and stereoelectronic effects modulate enzyme inhibition?
The anti conformation of the thiourea group (C=S aligned with N-H) optimizes hydrogen bonding with Ser-317 in Mycobacterium tuberculosis InhA. 3,4-Dichloro substitution increases electron-withdrawing effects, lowering the pKa of the NH group and enhancing binding (ΔG = −8.2 kcal/mol) .
Advanced: What strategies improve aqueous solubility without compromising activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
